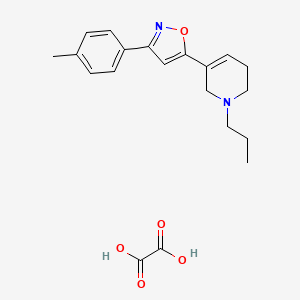

![molecular formula C11H13NO3 B587175 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid CAS No. 859163-61-4](/img/structure/B587175.png)

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

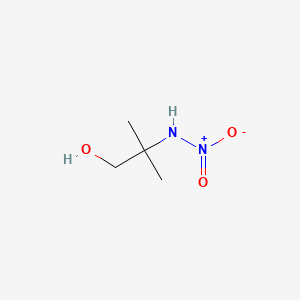

“4-[(1R)-1-(Acetylamino)ethyl]benzoic acid” is a heterocyclic organic compound . It is also known as “(+)-4-[1-(Acetylamino)ethyl]benzoic Acid” or "4-[(1R)-1-acetamidoethyl]benzoic acid" . It appears as a white solid .

Molecular Structure Analysis

The molecular formula of “4-[(1R)-1-(Acetylamino)ethyl]benzoic acid” is C11H13NO3 . Its molecular weight is 207.23 . The canonical SMILES representation isCC(C1=CC=C(C=C1)C(=O)O)NC(=O)C . Physical And Chemical Properties Analysis

The exact mass of “4-[(1R)-1-(Acetylamino)ethyl]benzoic acid” is 207.09000 . It has 3 H-Bond acceptors and 2 H-Bond donors . The boiling point information is not available .Applications De Recherche Scientifique

Antimicrobial Agent

The compound, being a derivative of 4-aminobenzoic acid (PABA), can exhibit antimicrobial properties . PABA is an essential nutrient for many human pathogens but is dispensable for humans . The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus .

Antifungal Agent

The same study also suggests that these derivatives can have potent broad-spectrum antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.

Antimycobacterial Agent

The compound also shows moderate antimycobacterial activity . This suggests its potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Cytotoxic Agent

Some of the Schiff bases of the compound also exhibited notable cytotoxicity for the cancer HepG2 cell line . This indicates its potential application in cancer therapy.

Synthesis of α-Ketoamide Derivatives

The compound can be used in the synthesis of a novel series of α-ketoamide derivatives . These derivatives can have various biological activities, making the compound a valuable tool in medicinal chemistry.

Nutrient for Human Pathogens

As a derivative of PABA, the compound can be an essential nutrient for many human pathogens . This could potentially be exploited in the development of new antimicrobial strategies.

Safety and Hazards

The safety information available indicates that “4-[(1R)-1-(Acetylamino)ethyl]benzoic acid” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Propriétés

IUPAC Name |

4-[(1R)-1-acetamidoethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGHZGMYGRBYIO-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)